(S)-4-(2-Amino-2-carboxyethyl)-1H-pyrrole-2-carboxylic acid
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Overview
Description
(S)-4-(2-Amino-2-carboxyethyl)-1H-pyrrole-2-carboxylic acid is a chiral amino acid derivative with a pyrrole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(2-Amino-2-carboxyethyl)-1H-pyrrole-2-carboxylic acid can be achieved through several methods. One common approach involves the asymmetric synthesis from L-threonine. This method utilizes specific catalysts and reaction conditions to ensure the desired stereochemistry is obtained .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as kinetic resolution of racemic mixtures or asymmetric synthesis using advanced catalytic systems .
Chemical Reactions Analysis
Types of Reactions
(S)-4-(2-Amino-2-carboxyethyl)-1H-pyrrole-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
(S)-4-(2-Amino-2-carboxyethyl)-1H-pyrrole-2-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its role in various biochemical pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of (S)-4-(2-Amino-2-carboxyethyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or activator, modulating biochemical reactions and cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole-4-carboxylate: Known for its antimicrobial properties and used in the synthesis of heterocyclic analogues.
1,2-Amino alcohols: Synthesized via decarboxylative coupling reactions and used in various chemical applications.
Uniqueness
(S)-4-(2-Amino-2-carboxyethyl)-1H-pyrrole-2-carboxylic acid is unique due to its specific pyrrole ring structure and chiral nature, which confer distinct chemical properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C8H10N2O4 |
---|---|
Molecular Weight |
198.18 g/mol |
IUPAC Name |
4-[(2S)-2-amino-2-carboxyethyl]-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C8H10N2O4/c9-5(7(11)12)1-4-2-6(8(13)14)10-3-4/h2-3,5,10H,1,9H2,(H,11,12)(H,13,14)/t5-/m0/s1 |
InChI Key |
IGGAMQPILUQBSM-YFKPBYRVSA-N |
Isomeric SMILES |
C1=C(NC=C1C[C@@H](C(=O)O)N)C(=O)O |
Canonical SMILES |
C1=C(NC=C1CC(C(=O)O)N)C(=O)O |
Origin of Product |
United States |
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